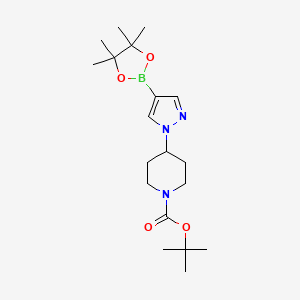

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-74-1, molecular formula: C₁₉H₃₂BN₃O₄, molecular weight: 377.29) is a boronic ester derivative featuring a piperidine core functionalized with a tert-butyl carbamate (Boc) protecting group and a pyrazole ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, making it a critical intermediate in pharmaceutical synthesis . Key physicochemical properties include a topological polar surface area (TPSA) of 64.7 Ų, moderate gastrointestinal absorption, and low blood-brain barrier (BBB) permeability, as reported in .

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQWENQPOSRWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007779 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-74-1 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse sources.

- Molecular Formula : C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 286961-14-6

- Purity : Typically >98% (by HPLC or GC)

- Melting Point : Approximately 116 °C

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : The synthesis often utilizes tert-butyl carbamate and boronic acid derivatives.

- Methodology : Common methods include coupling reactions facilitated by palladium catalysts under inert atmospheres.

- Yield : The yield can vary but is often reported around 70%-80% depending on the reaction conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key findings from recent studies include:

Anticancer Activity

Research indicates that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. Specifically:

- Mechanism : They may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Testing Method : Disc diffusion and broth microdilution methods were employed to assess efficacy against bacterial strains.

- Results : Moderate antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

- In Vitro Studies : The compound exhibited protective effects on neuronal cells exposed to oxidative stress.

- Mechanism of Action : It is hypothesized that the dioxaborolane group may confer antioxidant properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.21 g/mol |

| CAS Number | 286961-14-6 |

| Purity | >98% (HPLC) |

| Melting Point | 116 °C |

| Anticancer IC50 | Micromolar range |

| Antibacterial Activity | Moderate against S. aureus |

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Cyclopropyl-containing analogs (e.g., ) demonstrate enhanced resistance to cytochrome P450 oxidation due to steric shielding of the boron center .

- Bioavailability : The Boc group in all analogs improves synthetic handling but requires acidic deprotection in final drug candidates, as seen in and .

Pharmaceutical Intermediate Utility

- The target compound was employed in the synthesis of quinoline derivatives via Suzuki coupling (73% yield, ), highlighting its role in constructing heterocyclic drug scaffolds .

- Analog tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS 1310383-45-9) has been used in kinase inhibitor research, leveraging its aromatic linker for target binding .

Stability and Handling

- All dioxaborolane-containing compounds are moisture-sensitive, requiring anhydrous conditions during synthesis. The Boc group provides temporary protection against nucleophilic attack, as noted in and .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the coupling of a halogenated pyrazole-piperidine derivative with a boron reagent such as bis(pinacolato)diboron. The process is catalyzed by palladium complexes under inert atmosphere conditions, with potassium acetate serving as a base. The key steps include:

- Preparation of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate as a precursor.

- Borylation via palladium-catalyzed cross-coupling with bis(pinacolato)diboron.

- Purification and isolation of the final boronate ester product.

This method is favored due to its efficiency, moderate reaction conditions, and relatively high yields.

Detailed Reaction Conditions and Catalysts

The reaction is generally performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or 1,4-dioxane. Temperature control is critical, typically maintained at 80–110 °C, with reaction times ranging from 2 to 24 hours depending on scale and catalyst system.

Common catalysts and reagents:

| Catalyst/Complex | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bis(triphenylphosphine)palladium(II) chloride | Potassium acetate | DMSO | 80 | 2 h | 87.9 | Inert atmosphere required |

| Tetrakis(triphenylphosphine)palladium(0) | Potassium acetate | DMSO | 80 | 2 h | 83 | Inert atmosphere |

| Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 | Potassium acetate | DMSO | 80 | 3 h | 73 | Inert atmosphere |

| (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Potassium acetate | 1,4-Dioxane | 90–110 | 12 h | 90–94 | Sealed tube, inert atmosphere |

| Isopropylmagnesium chloride (Grignard reagent) + bis(pinacol)diboron | - | THF | -10 to 20 | 2–12 h | 61.5–81 | Two-step process, inert atmosphere |

Stepwise Synthetic Route Example

A representative preparation involves the following steps:

Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Starting from tert-butyl 4-(hydroxy)piperidine-1-carboxylate, iodination or halogen exchange yields the iodo-substituted pyrazole derivative.Palladium-catalyzed borylation

The iodo-pyrazole intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate base under inert atmosphere in DMSO or 1,4-dioxane at 80–110 °C.Purification

The product is isolated as a white to off-white solid with melting point approximately 114–118 °C, and purity confirmed by HPLC and NMR spectroscopy.

Reaction Yields and Optimization

Yields vary depending on catalyst choice, solvent, temperature, and reaction time. The highest reported yields (~94%) are obtained using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in 1,4-dioxane at 90 °C for 24 hours under inert atmosphere in a sealed tube. Shorter reaction times and alternative catalysts typically yield 73–88%.

Lower yields (~40%) have been reported under less optimized conditions or shorter reaction times, emphasizing the importance of strict control over reaction parameters.

Analytical and Purity Considerations

- Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product identity and purity.

- Physical Properties: The product is a white or off-white powder with melting point 114–118 °C.

- Purity: High purity (>99%) is essential for pharmaceutical applications and is routinely verified.

Summary Table of Key Preparation Parameters and Yields

| Step/Method | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of tert-butyl 4-(4-iodo-pyrazol-1-yl)piperidine-1-carboxylate | Bis(triphenylphosphine)palladium(II) chloride + KOAc | DMSO | 80 | 2 h | 87.9 | Inert atmosphere |

| Same as above | Tetrakis(triphenylphosphine)palladium(0) + KOAc | DMSO | 80 | 2 h | 83 | Inert atmosphere |

| Using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | KOAc | 1,4-Dioxane | 90 | 12–24 h | 90–94 | Sealed tube, inert atmosphere |

| Grignard reagent route | Isopropylmagnesium chloride + bis(pinacol)diboron | THF | -10 to 20 | 2–12 h | 61.5–81 | Two-step, inert atmosphere |

Research Findings and Practical Notes

- The palladium-catalyzed borylation is the most efficient and commonly employed method.

- Reaction atmosphere must be inert (nitrogen or argon) to prevent catalyst deactivation and side reactions.

- Potassium acetate is the preferred base for facilitating the transmetalation step.

- Solvent choice affects solubility and reaction rate; DMSO and 1,4-dioxane are optimal.

- The boronate ester moiety introduced is stable and useful for further Suzuki-Miyaura cross-coupling reactions in drug synthesis.

- Scale-up is feasible with careful control of temperature and reaction time.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Ensure proper ventilation and use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to ignition sources due to flammability risks (P210 code) . Always consult Safety Data Sheets (SDS) for emergency measures, such as eye wash stations and respiratory protection if aerosolization occurs . Store in a cool, dry environment away from oxidizing agents.

Q. How can the purity of this compound be verified after synthesis or procurement?

- Methodological Answer: Use analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For NMR, compare the integration ratios of the tert-butyl group (~1.2 ppm, singlet) and the dioxaborolane protons (~1.3 ppm, multiplet) to confirm structural integrity . Mass spectrometry (MS) can further validate molecular weight (e.g., calculated MW 388.3 g/mol).

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A typical route involves Suzuki-Miyaura coupling between a pyrazole-bearing boronic ester and a piperidine precursor. For example, react tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the dioxaborolane moiety?

- Methodological Answer: Optimize stoichiometry (1:1.2 ratio of halide precursor to boronic ester) and reaction time (12–24 hours). Use degassed solvents to prevent catalyst poisoning. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For challenging substrates, employ microwave-assisted synthesis (80°C, 30 min) to enhance efficiency .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer: Discrepancies in NMR signals (e.g., overlapping piperidine and pyrazole protons) can be addressed using 2D techniques like HSQC or COSY to assign coupling patterns. For ambiguous boron-related peaks (e.g., ~30 ppm in ¹¹B NMR), compare with reference spectra of analogous dioxaborolane derivatives .

Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. However, steric hindrance from the tert-butyl and tetramethyl groups may slow transmetallation. Mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Q. What are the implications of batch-to-batch variability in biological assays involving this compound?

- Methodological Answer: Variability in residual palladium (from synthesis) can affect cytotoxicity profiles. Quantify metal impurities via inductively coupled plasma mass spectrometry (ICP-MS) and implement purification steps (e.g., activated charcoal treatment). Validate biological activity across multiple batches using dose-response curves (IC₅₀ comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.